molecular formula C12H10N2O3S B15042434 N'-(2,4-dihydroxybenzylidene)-2-thiophenecarbohydrazide

N'-(2,4-dihydroxybenzylidene)-2-thiophenecarbohydrazide

Cat. No.: B15042434
M. Wt: 262.29 g/mol
InChI Key: MYDBRBJXTQFELW-NTUHNPAUSA-N
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Description

N’-(2,4-dihydroxybenzylidene)-2-thiophenecarbohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-dihydroxybenzylidene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(2,4-dihydroxybenzylidene)-2-thiophenecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-dihydroxybenzylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene ring or the hydrazide moiety can be modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used under mild to moderate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate the starting materials.

Mechanism of Action

The mechanism of action of N’-(2,4-dihydroxybenzylidene)-2-thiophenecarbohydrazide involves its interaction with molecular targets through the formation of hydrogen bonds and coordination with metal ions. These interactions can disrupt biological processes in microorganisms, leading to their antibacterial and antifungal effects . The compound’s ability to form complexes with metal ions also plays a crucial role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2,4-dihydroxybenzylidene)-2-thiophenecarbohydrazide is unique due to its specific structure, which allows it to form stable complexes with metal ions and exhibit significant bioactivity. Its dual functionality as both a ligand and a bioactive compound makes it particularly valuable in various research fields.

Properties

Molecular Formula

C12H10N2O3S

Molecular Weight

262.29 g/mol

IUPAC Name

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C12H10N2O3S/c15-9-4-3-8(10(16)6-9)7-13-14-12(17)11-2-1-5-18-11/h1-7,15-16H,(H,14,17)/b13-7+

InChI Key

MYDBRBJXTQFELW-NTUHNPAUSA-N

Isomeric SMILES

C1=CSC(=C1)C(=O)N/N=C/C2=C(C=C(C=C2)O)O

Canonical SMILES

C1=CSC(=C1)C(=O)NN=CC2=C(C=C(C=C2)O)O

Origin of Product

United States

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